Actinium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Actinium is a soft, silvery-white, radioactive metal that occupies the 89th position in the periodic table. It was first isolated by Friedrich Oskar Giesel in 1902, who initially named it “emanium.” The element was later named “this compound” by André-Louis Debierne, derived from the Greek word “aktinos,” meaning “ray” or “beam,” highlighting its radioactive properties . This compound is part of the actinide series and is known for its intense radioactivity, which causes it to glow faintly in the dark.

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinium can be synthesized by neutron irradiation of the radium isotope 226 Ra within a nuclear reactor. This process involves bombarding radium with neutrons, resulting in the formation of this compound . Another method involves the spallation of thorium targets using high-energy protons .

Industrial Production Methods: The primary source of this compound-225, a medically significant isotope, comes from the decay of thorium-229. This isotope is separated from thorium-229, which was initially considered a waste product from nuclear programs . The process of “milking” thorium-229 involves separating this compound-225 from other isotopes that decay from thorium. This method is repeated monthly to yield millicurie quantities of this compound-225 .

Chemical Reactions Analysis

Types of Reactions: Actinium primarily undergoes oxidation reactions. When exposed to moist air, this compound forms this compound(III) oxide (Ac2O3) . It also reacts with carbonate ions to form this compound carbonate (Ac2(CO3)3) .

Common Reagents and Conditions:

Oxidation: this compound reacts with oxygen in moist air to form this compound(III) oxide.

Carbonate Reaction: this compound reacts with carbonate ions in aqueous solutions.

Major Products:

- This compound(III) oxide (Ac2O3)

- This compound carbonate (Ac2(CO3)3)

Scientific Research Applications

Actinium has several significant applications in scientific research, particularly in the fields of medicine and nuclear research .

Medical Applications:

Targeted Alpha Therapy (TAT): this compound-225 is used in targeted alpha therapy for cancer treatment. This method uses biological delivery systems such as peptides or antibodies to deliver this compound-225 to cancer cells.

Radiation Therapy: this compound-225 is also used in radiation therapy for treating various cancers, including prostate cancer, myeloid leukemia, and breast cancer.

Nuclear Research:

Mechanism of Action

The mechanism of action of actinium, particularly this compound-225, involves the emission of alpha particles during its radioactive decay. These alpha particles cause double-strand DNA breaks in cancer cells, leading to cell death . The targeted delivery of this compound-225 to cancer cells is achieved through the use of monoclonal antibodies or peptides that bind to specific proteins on the surface of tumor cells .

Comparison with Similar Compounds

Thorium: Like actinium, thorium is a radioactive actinide used in nuclear research and energy production.

Protthis compound: Another actinide with similar chemical properties, used in nuclear research.

Uranium: Widely known for its use in nuclear reactors and weapons, uranium shares similar chemical properties with this compound.

This compound’s uniqueness lies in its specific use in targeted alpha therapy, which leverages its intense radioactivity to selectively destroy cancer cells while minimizing damage to healthy tissue .

Properties

CAS No. |

7440-34-8 |

|---|---|

Molecular Formula |

Ac |

Molecular Weight |

227.02775 g/mol |

IUPAC Name |

actinium |

InChI |

InChI=1S/Ac |

InChI Key |

QQINRWTZWGJFDB-UHFFFAOYSA-N |

impurities |

Actinium-225, with a half life of 10 days, decays to bismuth-213 Actinium-227 occurs in uranium ore and is a decay product of uranium-235. It is found in equilibrium with its decay products. It is prepared by bombarding radium atoms with neutrons. |

SMILES |

[Ac] |

Canonical SMILES |

[Ac] |

boiling_point |

Approx. 3300 °C /Actinium metal/ |

Color/Form |

Cubic crystal /Actinium metal/ Silvery white, solid /Actinium metal/ |

density |

10.07 g/cu cm at 25 °C /Actinium metal/ |

melting_point |

1051 °C /Actinium metal/ |

Key on ui other cas no. |

7440-34-8 |

physical_description |

Cubic crystals with a melting point of 1050 degrees C; [Merck Index # 137] |

solubility |

Forms insol salts, e.g. carbonate, oxalate, phosphate /Actinium/ |

Synonyms |

Actinium |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

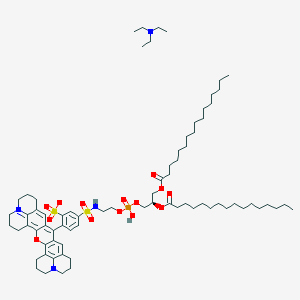

![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-(4-fluorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1222678.png)

![N-(4-acetamidophenyl)-2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B1222680.png)